methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-14-7(11)2-3-9-5-6(4-8-9)10(12)13/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLENHGGZYGPCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves the nitration of a pyrazole derivative followed by esterification. One common method includes the nitration of 3-methyl-1H-pyrazole using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position. The resulting 3-methyl-4-nitro-1H-pyrazole is then reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Ammonia or amines for amidation, water or hydroxides for hydrolysis
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: Methyl 3-(4-amino-1H-pyrazol-1-yl)propanoate
Substitution: Various amides or acids depending on the nucleophile used
Hydrolysis: 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Scientific Research Applications
Chemistry
-
Synthesis of Heterocyclic Compounds :
- Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the development of new materials and pharmaceuticals.
-
Reactivity Studies :
- The compound's nitro group can undergo reduction reactions, providing insights into reaction mechanisms and pathways relevant to organic synthesis.
Biology
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Medicine
- Drug Development :
- Pharmacological Studies :
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated promising activity against E. coli and Bacillus subtilis, suggesting its potential as an effective antimicrobial agent .
Anti-inflammatory Potential
In vitro assays demonstrated that pyrazole derivatives could significantly inhibit the production of inflammatory cytokines such as TNF-α and IL-6, indicating their role in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate largely depends on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with specific enzymes or receptors. The pyrazole ring itself can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate and its analogs:
Key Observations:
- Electronic Effects: The nitro group (-NO₂) is more electron-withdrawing than halogens (-I, -Br, -Cl), which reduces electron density on the pyrazole ring. This enhances electrophilic substitution resistance but may increase reactivity in nucleophilic aromatic substitution compared to halogenated analogs.
- In contrast, halogenated analogs (e.g., bromo, iodo) exhibit lower polarity but higher molecular weights, affecting crystallization behavior .
- Steric Effects: The methyl-substituted chloro analog () introduces steric hindrance, which could limit intermolecular interactions or reaction pathways compared to the straight-chain propanoate in the nitro compound .
Biological Activity
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate is a notable compound within the pyrazole class, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a propanoate group attached to a pyrazole ring with a nitro substituent at the 4-position. Its molecular formula is , with a molar mass of approximately 186.19 g/mol. The presence of the nitro group significantly influences its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Ring : Starting from appropriate precursor compounds, the pyrazole ring is formed via cyclization reactions.
- Nitration : The introduction of the nitro group is achieved through electrophilic substitution.
- Esterification : The final step involves esterification to attach the propanoate group, often using reagents such as methyl iodide in the presence of a base.
Biological Activity
This compound exhibits various biological activities, making it a compound of interest in pharmacological research. Key activities include:
Antimicrobial Properties
Research indicates that derivatives of this compound show effectiveness against various bacterial strains. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with mechanisms involving the disruption of cellular signaling pathways essential for cancer cell survival .
Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory effects. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) .
The biological effects of this compound are largely attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The nitro group enhances binding affinity to target enzymes, leading to inhibition of their activity. This is particularly relevant in studies focusing on inflammatory pathways and cancer progression.
- Receptor Binding : The compound may also interact with specific receptors, modulating signaling pathways that regulate cell growth and inflammation.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Antibacterial Activity Study : A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
- Cytotoxicity Assay : In a cytotoxicity assay against HeLa cells, this compound showed IC50 values indicating potent anticancer activity, comparable to established chemotherapeutic agents .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation markers in vitro |
Q & A
Q. What are the optimal synthetic routes and purification methods for methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters under reflux conditions (e.g., ethanol, 80°C) .
- Step 2: Nitration at the 4-position of the pyrazole ring using nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
- Step 3: Esterification of the propanoic acid derivative with methanol in the presence of catalytic sulfuric acid .
Purification:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS):
- IR Spectroscopy:
- Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
Q. How do solubility and stability impact experimental design?
Methodological Answer:
- Solubility:
- Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Use solubility data from analogous pyrazole esters (e.g., methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in ethanol) for solvent selection .
- Stability:
- Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Monitor degradation via TLC (Rf shifts) or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or spectroscopic data?
Methodological Answer:
- Data Validation:
- Case Study:
Q. What experimental strategies elucidate the compound’s bioactivity?
Methodological Answer:
- Target Identification:
- In Vitro Assays:
- Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits) .
- Use SAR studies by synthesizing analogs (e.g., replacing nitro with amino groups) to pinpoint pharmacophores .
Q. How can computational modeling optimize reaction conditions?
Methodological Answer:
- Reaction Pathway Prediction:
- Machine Learning:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
